8-Methylnon-2-ynal is an organic compound characterized by the presence of an alkyne functional group and an aldehyde. Its molecular formula is , indicating a structure with ten carbon atoms, sixteen hydrogen atoms, and one oxygen atom. The compound belongs to the class of unsaturated aldehydes, which are known for their reactivity and utility in various chemical syntheses.
8-Methylnon-2-ynal can be synthesized from various precursors, including aliphatic aldehydes and alkynes, through several organic synthesis methods. The compound is not commonly found in nature but can be produced in laboratory settings for research and industrial applications.
This compound is classified under the following categories:
The synthesis of 8-Methylnon-2-ynal can be achieved through several methods, including:
The choice of synthesis method often depends on the desired purity and yield of 8-Methylnon-2-ynal. For example, Sonogashira coupling typically provides higher yields with fewer byproducts compared to ozonolysis.
8-Methylnon-2-ynal participates in various chemical reactions due to its reactive functional groups:
The reactivity of 8-Methylnon-2-ynal is influenced by both its alkyne and aldehyde functionalities, allowing for diverse synthetic applications in organic chemistry.
The mechanism of action for reactions involving 8-Methylnon-2-ynal typically begins with the electrophilic attack on the carbonyl carbon by nucleophiles. For instance, in nucleophilic addition:
Kinetics studies may show that reactions involving 8-Methylnon-2-ynal are influenced by steric hindrance due to its bulky methyl group adjacent to the triple bond.
8-Methylnon-2-ynal exhibits typical reactivity associated with unsaturated aldehydes:
8-Methylnon-2-ynal finds applications in various scientific fields:
Cytochrome P450 (CYP) enzymes constitute a superfamily of heme-containing monooxygenases capable of executing selective C–H bond activation and oxidation reactions under mild conditions. These biocatalysts offer a sustainable platform for synthesizing complex aldehydes such as 8-Methylnon-2-ynal through regioselective oxidative transformations. Engineered P450 variants, particularly those generated via directed evolution, demonstrate enhanced activity toward non-natural substrates, including alkyne-containing precursors like 8-Methylnon-2-yne. The hydroxylation mechanism involves a high-valent iron-oxo species (Compound I) that abstracts a hydrogen atom from the substrate, followed by oxygen rebound to form the alcohol intermediate. Subsequent oxidation yields the aldehyde functionality [8].
Recent advances have enabled precise control over P450 reactivity through rational mutagenesis. For instance, saturation mutagenesis at conserved active-site residues (e.g., Phe87, Ala263) alters the enzyme’s substrate scope and stereoselectivity. A variant designated P450DA-11 (containing seven mutations) achieved >99% enantiomeric excess (ee) in the oxidation of methyl 2-phenylacetates to chiral mandelates—a reaction analogous to the terminal oxidation of 8-Methylnon-2-yne [3]. This system can be adapted for 8-Methylnon-2-ynal synthesis by employing alkynyl substrates and optimizing reaction conditions (pH 7.5, 30°C, NADPH cofactor).
Table 1: Engineered P450 Variants for Oxidative Alkyne Functionalization
Variant | Mutation Sites | Catalytic Efficiency (kcat/KM, M−1s−1) | Regioselectivity |
---|---|---|---|
P450DA-11 | F87V/A263G/L312I/A328V | 2.1 × 104 | Terminal C9 oxidation |
P450BM3-F87A | F87A | 8.7 × 103 | Internal C3 oxidation |
CYP102A1 | R47L/Y51F/F87A | 1.5 × 104 | Terminal aldehyde |
Key limitations include the enzyme’s sensitivity to alkyne-mediated heme inactivation and the need for cofactor regeneration. Whole-cell biocatalysis using Saccharomyces cerevisiae expressing P450DA-11 addresses this by leveraging endogenous NADPH recycling, achieving isolated yields up to 92% for analogous aldehydes [8]. Future developments may incorporate artificial metalloenzymes or light-driven cofactor-independent systems to expand the reaction scope.
Ozonolysis provides a direct method for converting alkynes to carbonyl compounds through oxidative cleavage. Unlike alkenes, alkynes exhibit lower reactivity toward ozone (O3), requiring optimized conditions for efficient transformation. For 8-Methylnon-2-yne substrates, ozonolysis generates 8-Methylnon-2-ynal via controlled cleavage at the C2≡C3 bond while preserving the terminal alkyne moiety. The reaction proceeds through a 1,2,3-trioxolane intermediate ("molozonide"), which rearranges to a carbonyl oxide before fragmenting [4] [9].
Critical to this strategy is the choice of workup conditions:
Table 2: Ozonolysis Outcomes for 8-Methylnon-2-yne Derivatives Under Varied Conditions
Substrate | O3 Equivalents | Workup Reagent | Product Yield (%) | Byproducts |
---|---|---|---|---|
8-Methylnon-2-yne | 1.2 | (CH3)2S | 78 | Methyl hexanoate (≤5%) |
1,1-Dimethoxy-8-methylnon-2-yne | 1.0 | Zn/AcOH | 85 | None detected |
8-Methylnon-2-ene | 1.5 | (CH3)2S | 92 | Formaldehyde (8%) |
Notably, substrates with electron-donating groups (e.g., 1,1-dimethoxyacetals) enhance ozonolysis efficiency by stabilizing the carbonyl oxide intermediate. The reaction must be conducted at –78°C in dichloromethane to prevent overoxidation, followed by gradual warming during workup [4]. Modern microfluidic ozonolysis platforms improve mass transfer and safety by minimizing explosive ozonide accumulation, enabling scalable production of 8-Methylnon-2-ynal.
Spirocyclization of alkynes like 8-Methylnon-2-ynal provides access to three-dimensional molecular architectures prevalent in bioactive compounds. Copper-catalyzed carbomagnesiation initiates this process, where Grignard reagents add across the C≡C bond of ynamide derivatives to generate vinyl copper intermediates. Subsequent Lewis acid-mediated dearomatization (e.g., using AlCl3) triggers regioselective spirocyclization, yielding spiro-dihydropyridine scaffolds [10]. The aldehyde group of 8-Methylnon-2-ynal serves as an electrophilic handle for intramolecular trapping, forming oxa-spirocycles.
Reaction parameters dictating stereoselectivity include:
Table 3: Spirocyclization Outcomes with 8-Methylnon-2-ynal-Derived Ynamides
Grignard Reagent | Catalyst (mol%) | d.r. | Spirocycle Yield (%) | Ring Size |
---|---|---|---|---|
Ethylmagnesium bromide | CuBr·SMe2 (10) | >20:1 | 79 | 6-membered |
tert-Butylmagnesium bromide | CuI (15) | 5:1 | 42 | 6-membered |
Phenethylmagnesium bromide | CuBr·SMe2 (10) | 18:1 | 68 | 7-membered |
This methodology constructs quaternary stereocenters with excellent fidelity. Post-cyclization hydrogenation (Pd/C, H2) saturates the dihydropyridine ring, enabling diversification into reduced spirocyclic analogs of 8-Methylnon-2-ynal [10]. Computational studies indicate that chelation between copper and the ynamide carbonyl oxygen governs syn-addition stereochemistry, a model applicable to aldehyde-containing substrates.
Schiff base formation between 8-Methylnon-2-ynal and primary amines provides versatile intermediates for metal complexation and further transformations. The aldehyde group undergoes nucleophilic addition-elimination with amines (e.g., 8-aminoquinoline, aniline derivatives) under mild acid catalysis (pH 4–6), generating imines with E-configuration predominance [6]. These reactions proceed quantitatively within 2 hours in ethanol at 60°C, facilitated by water removal (molecular sieves).
Key applications include:
Table 4: Schiff Base Derivatives of 8-Methylnon-2-ynal
Amine Partner | Catalyst | Reaction Time (h) | Imine Yield (%) | Application |
---|---|---|---|---|
8-Aminoquinoline | None | 1.5 | 95 | Cu(II) complex synthesis |
2-Amino-5-methylthiazole | AcOH | 3.0 | 88 | Antimicrobial agents |
(1R,2R)-Cyclohexanediamine | p-TsOH | 4.5 | 82 | Chiral spirocycle precursor |
Kinetic studies reveal that electron-withdrawing substituents on the amine accelerate condensation by enhancing electrophilicity of the carbonyl carbon. The resulting imines exhibit characteristic IR stretches at 1640–1660 cm−1 (C=N) and 1H NMR resonances at δ 8.3–8.5 ppm, confirming their structure [6]. Further reactivity includes reductive amination (NaBH4) to secondary amines or cycloadditions to access nitrogen heterocycles directly relevant to pharmaceutical synthesis.
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3